Pseudooxynicotine
Overview
Description
Mechanism of Action
Target of Action
Pseudooxynicotine’s primary target is the enzyme this compound Amine Oxidase (Pnao) found in the bacterium Pseudomonas putida strain S16 . This enzyme plays a crucial role in the pyrrolidine pathway of nicotine degradation, which is significant for the detoxification of nicotine .
Mode of Action
This compound interacts with its target, Pnao, by undergoing an oxidation process. This process involves the removal of the CH3NH2 group from this compound, resulting in the formation of 3-succinoylsemialdehyde-pyridine .
Biochemical Pathways
This compound is involved in the pyrrolidine pathway of nicotine degradation . This pathway is significant for the detoxification of nicotine, a major toxic component of tobacco . The degradation process transforms nicotine to 2,5-dihydroxypyridine through intermediates including N-methyl-myosmine, this compound, and 3-succinoylpyridine .
Pharmacokinetics
It is known that the enzyme pnao, which interacts with this compound, is very stable at temperatures below 50°c . Below this temperature, the enzyme activity increases as the temperature rises .
Result of Action
The action of this compound results in the detoxification of nicotine, a major toxic component of tobacco . The degradation process transforms nicotine to 2,5-dihydroxypyridine . This is a critical step for nicotine detoxification by Pseudomonas .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. The enzyme Pnao, which interacts with this compound, shows increased activity as the temperature rises, up to a threshold of 50°C . Additionally, certain substances like tungstate may enhance the enzyme activity .
Biochemical Analysis
Biochemical Properties
Pseudooxynicotine is involved in the pyrrolidine pathway of nicotine degradation. It interacts with several enzymes, including this compound amine oxidase, which is crucial for its conversion to 3-succinoylpyridine . This enzyme catalyzes the removal of the CH3NH2 group from this compound, facilitating its further degradation. Additionally, this compound interacts with other biomolecules such as flavin adenine dinucleotide (FAD) and cytochrome c proteins, which are involved in its oxidation and electron transfer processes .
Cellular Effects
This compound has significant effects on cellular processes, particularly in bacteria that utilize nicotine as a carbon and nitrogen source. In Pseudomonas putida, this compound is converted to less harmful substances by downstream enzymes, preventing its rapid intracellular accumulation and potential cell damage . This regulation ensures that this compound does not reach toxic levels within the cell, thereby maintaining cellular function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by this compound amine oxidase, which converts it to 3-succinoylpyridine . This reaction is facilitated by the binding of this compound to the active site of the enzyme, where it undergoes deamination. The resulting product is further processed by other enzymes in the nicotine degradation pathway. The regulation of this compound levels within the cell is crucial for preventing toxicity and ensuring efficient nicotine metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable at temperatures below 50°C, and its enzyme activity increases with rising temperature up to this point . Over time, this compound is converted to less harmful substances, preventing its accumulation and potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is efficiently metabolized and detoxified by the enzymes involved in the nicotine degradation pathway. At high doses, this compound can accumulate and potentially cause toxic effects, including cell damage and disruption of cellular processes . Understanding the dosage effects is crucial for determining safe and effective levels of this compound in various applications.
Metabolic Pathways
This compound is involved in the pyrrolidine pathway of nicotine degradation, where it is converted to 3-succinoylpyridine by this compound amine oxidase . This pathway also involves other enzymes such as nicotine oxidoreductase and 3-succinoylsemialdehyde-pyridine dehydrogenase, which facilitate the conversion of nicotine to less harmful metabolites.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that this compound is efficiently delivered to the enzymes involved in its degradation . The transport and distribution of this compound are crucial for maintaining its levels within the cell and preventing its accumulation to toxic levels.
Subcellular Localization
This compound is localized within specific subcellular compartments where it interacts with the enzymes involved in its degradation. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate compartments . This localization is essential for the efficient metabolism of this compound and the prevention of its accumulation within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudooxynicotine can be synthesized through the biotransformation of nicotine by specific bacterial strains such as Pseudomonas putida and Agrobacterium tumefaciens . The process involves several enzymatic reactions, including the oxidation of nicotine to this compound by nicotine oxidoreductase (NicA2) and subsequent transformations by other enzymes .
Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation processes. Bacterial strains capable of degrading nicotine are cultured in bioreactors, where nicotine is supplied as the substrate. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Pseudooxynicotine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to 6-hydroxy-pseudooxynicotine by enzymes such as this compound amine oxidase.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Substitution reactions involving the pyridine ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and specific oxidases like NicA2.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
6-Hydroxy-pseudooxynicotine: Formed through the oxidation of this compound.
Various pyridine derivatives: Resulting from substitution reactions on the pyridine ring.
Scientific Research Applications
Pseudooxynicotine has several applications in scientific research:
Comparison with Similar Compounds
Nicotine: The parent compound from which pseudooxynicotine is derived.
6-Hydroxy-pseudooxynicotine: A direct oxidation product of this compound.
Nicotinic acid: Another metabolite in the nicotine degradation pathway.
Uniqueness: this compound is unique due to its specific role in the microbial degradation of nicotine. Unlike nicotine, which is a stimulant, this compound is primarily involved in metabolic processes and does not exhibit the same physiological effects . Its structural features, such as the 4-(methylamino)butanoyl group, distinguish it from other pyridine derivatives .
Properties
IUPAC Name |
4-(methylamino)-1-pyridin-3-ylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIDUFQYHRMPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174551 | |
Record name | Pseudooxynicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pseudooxynicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2055-23-4 | |
Record name | Pseudooxynicotine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pseudooxynicotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudooxynicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSEUDOOXYNICOTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NJL277R65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pseudooxynicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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